An In-Depth Technical Guide to 1-Phenylbut-3-en-2-ol: Structure, Properties, and Synthetic Applications
An In-Depth Technical Guide to 1-Phenylbut-3-en-2-ol: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylbut-3-en-2-ol is a chiral allylic alcohol of significant interest in organic synthesis, serving as a versatile building block for the construction of complex molecular architectures. Its structure, featuring a stereogenic center, a reactive vinyl group, and a phenyl ring, presents multiple opportunities for stereoselective transformations. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical and spectroscopic properties of 1-Phenylbut-3-en-2-ol. Detailed methodologies for its synthesis, with a focus on asymmetric approaches to access enantiopure forms, are presented. Furthermore, the guide explores the reactivity of its key functional groups and highlights its emerging applications as a precursor in the synthesis of biologically active compounds and natural products, making it a valuable intermediate for the drug development pipeline.
Chemical Structure and Identification
1-Phenylbut-3-en-2-ol, also known as α-vinyl-phenethyl alcohol, is a secondary alcohol with the molecular formula C₁₀H₁₂O.[1][2] The structure consists of a four-carbon chain containing a hydroxyl group at the second position and a terminal double bond. A phenyl group is attached to the first carbon atom. The presence of a chiral center at the carbon atom bearing the hydroxyl group (C-2) means that 1-Phenylbut-3-en-2-ol exists as a pair of enantiomers, (R)- and (S)-1-phenylbut-3-en-2-ol.
Key Structural Features:
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Secondary Allylic Alcohol: The hydroxyl group is attached to a carbon adjacent to a carbon-carbon double bond, which imparts specific reactivity to the molecule.
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Chiral Center: The C-2 carbon is a stereocenter, leading to enantiomeric forms.
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Vinyl Group: The terminal double bond is susceptible to a variety of addition and transformation reactions.
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Phenyl Ring: The aromatic moiety influences the electronic properties of the molecule and provides a site for further functionalization.
Below is a diagram illustrating the chemical structure of 1-Phenylbut-3-en-2-ol.
Caption: Chemical structure of 1-Phenylbut-3-en-2-ol.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of 1-Phenylbut-3-en-2-ol is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-phenylbut-3-en-2-ol | [3] |
| CAS Number | 6052-66-0 | [3] |
| Molecular Formula | C₁₀H₁₂O | [3] |
| Molecular Weight | 148.20 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 234 °C (lit.) | [5] |
| Density | 0.992 g/mL at 25 °C (lit.) | [5] |
| Refractive Index (n²⁰/D) | 1.53 (lit.) | [5] |
| Solubility | Insoluble in water; soluble in organic solvents | |
| pKa | 14.22 ± 0.20 (Predicted) | [5] |
Spectroscopic Data
The structural elucidation of 1-Phenylbut-3-en-2-ol is accomplished through various spectroscopic techniques. Below is a summary of the expected and reported spectral data.
2.1.1. Infrared (IR) Spectroscopy
The IR spectrum of 1-Phenylbut-3-en-2-ol exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3600-3200 (broad) | O-H stretching of the alcohol group |
| 3100-3000 (sharp) | C-H stretching of the aromatic and vinyl groups |
| 1640 (sharp) | C=C stretching of the alkene |
| 1600-1450 | C=C stretching within the aromatic ring |
| 1200-1000 (strong) | C-O stretching of the secondary alcohol |
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
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7.20-7.40 ppm (m, 5H): Protons of the phenyl ring.
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5.70-5.90 ppm (m, 1H): Vinyl proton (-CH=CH₂).
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5.10-5.30 ppm (m, 2H): Terminal vinyl protons (=CH₂).
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4.30-4.50 ppm (m, 1H): Proton on the carbon bearing the hydroxyl group (CH-OH).
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2.80-3.00 ppm (d, 2H): Methylene protons adjacent to the phenyl group (C₆H₅-CH₂-).
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2.00-2.50 ppm (br s, 1H): Hydroxyl proton (-OH).
¹³C NMR (Predicted):
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138-142 ppm: Quaternary carbon of the phenyl ring.
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125-130 ppm: Carbons of the phenyl ring.
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135-140 ppm: Vinyl carbon (-CH=CH₂).
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115-120 ppm: Terminal vinyl carbon (=CH₂).
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70-75 ppm: Carbon bearing the hydroxyl group (-CH-OH).
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40-45 ppm: Methylene carbon (-CH₂-).
2.1.3. Mass Spectrometry (MS)
The mass spectrum of 1-Phenylbut-3-en-2-ol would be expected to show a molecular ion peak (M⁺) at m/z = 148. Key fragmentation patterns would likely involve the loss of water (M-18), a vinyl group (M-27), and cleavage of the C-C bond between the carbon bearing the hydroxyl group and the methylene group.
Synthesis of 1-Phenylbut-3-en-2-ol
The synthesis of 1-Phenylbut-3-en-2-ol can be achieved through several methods, with the Grignard reaction being a classic and versatile approach. Asymmetric synthesis is crucial for obtaining enantiomerically pure forms for applications in drug development.
Racemic Synthesis via Grignard Reaction
A straightforward method for the preparation of racemic 1-Phenylbut-3-en-2-ol is the reaction of phenylacetaldehyde with a vinylmagnesium halide (e.g., vinylmagnesium bromide).
Caption: Racemic synthesis of 1-Phenylbut-3-en-2-ol via Grignard reaction.
Experimental Protocol:
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Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are covered with anhydrous diethyl ether. A small amount of vinyl bromide is added to initiate the reaction, which is evidenced by bubbling. The remaining vinyl bromide, dissolved in diethyl ether, is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
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Grignard Reaction: The Grignard reagent is cooled in an ice bath, and a solution of phenylacetaldehyde in anhydrous diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
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Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to afford 1-phenylbut-3-en-2-ol.
Asymmetric Synthesis
The enantioselective synthesis of 1-Phenylbut-3-en-2-ol is of paramount importance for its use as a chiral building block. Catalytic asymmetric vinylation of phenylacetaldehyde represents a powerful strategy.
Catalytic Asymmetric Vinylation:
This approach involves the use of a chiral catalyst to control the stereochemical outcome of the addition of a vinyl nucleophile to phenylacetaldehyde. Various catalytic systems, often employing chiral ligands complexed to metals such as zinc, titanium, or rhodium, have been developed for the asymmetric addition of organometallic reagents to aldehydes.
Caption: General scheme for the asymmetric synthesis of 1-Phenylbut-3-en-2-ol.
Exemplary Protocol (Conceptual):
-
Catalyst Preparation: A chiral ligand, such as a derivative of (1R,2S)-(-)-N-methylephedrine, is reacted with a metal salt (e.g., Zn(OTf)₂) in an inert solvent like toluene.
-
Asymmetric Vinylation: To the prepared catalyst solution, phenylacetaldehyde is added, followed by the slow addition of a vinylating agent (e.g., divinylzinc) at low temperature (-78 °C). The reaction is stirred for several hours at this temperature.
-
Workup and Purification: The reaction is quenched with a proton source, and the product is extracted and purified as described for the racemic synthesis. The enantiomeric excess of the product is determined by chiral HPLC or by NMR analysis of a diastereomeric derivative.
Chemical Reactivity and Synthetic Applications
The bifunctional nature of 1-Phenylbut-3-en-2-ol, possessing both a hydroxyl group and a vinyl group, allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Reactions of the Hydroxyl Group
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Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-phenylbut-3-en-2-one, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.
-
Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers to serve as protecting groups or to introduce new functionalities.
-
Substitution: The hydroxyl group can be transformed into a good leaving group (e.g., by conversion to a tosylate or mesylate) to facilitate nucleophilic substitution reactions.
Reactions of the Vinyl Group
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Hydrogenation: The double bond can be selectively reduced to an ethyl group by catalytic hydrogenation (e.g., using H₂/Pd-C), yielding 1-phenylbutan-2-ol.
-
Epoxidation: The vinyl group can be epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding epoxide, a versatile synthetic intermediate.
-
Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, leading to the formation of a diol.
-
Olefin Metathesis: The terminal alkene can participate in various olefin metathesis reactions, such as cross-metathesis, to form more complex alkenes.
Applications in the Synthesis of Bioactive Molecules
Chiral allylic alcohols are important precursors for the synthesis of a variety of biologically active compounds, including natural products and pharmaceuticals. While specific examples detailing the direct use of 1-phenylbut-3-en-2-ol are not abundant in readily accessible literature, its structural motif is present in numerous bioactive molecules. For instance, derivatives of phenylbutenols are found in natural products with insecticidal, antimicrobial, and antioxidant properties.[6] The ability to introduce a chiral hydroxyl group and a reactive vinyl moiety makes it a valuable starting material for the stereoselective synthesis of complex targets.
Safety and Handling
1-Phenylbut-3-en-2-ol is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated fume hood.[4] In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.[4] If inhaled, the individual should be moved to fresh air.[4] If swallowed, medical attention should be sought immediately.[4]
The toxicity of allylic alcohols is generally attributed to their metabolism to the highly reactive α,β-unsaturated aldehyde, acrolein.[7] Acrolein can deplete cellular glutathione and react with essential macromolecules, leading to cellular damage.[7] While specific toxicological data for 1-phenylbut-3-en-2-ol is limited, it should be handled with the same precautions as other allylic alcohols.
Conclusion
1-Phenylbut-3-en-2-ol is a valuable and versatile chiral building block in organic synthesis. Its unique combination of a stereogenic secondary alcohol, a reactive vinyl group, and a phenyl ring provides a platform for a multitude of chemical transformations. The development of efficient asymmetric syntheses of this compound is crucial for its application in the preparation of enantiomerically pure pharmaceuticals and other complex chiral molecules. As the demand for sophisticated and stereochemically defined compounds continues to grow in the fields of medicinal chemistry and materials science, the importance of versatile intermediates like 1-phenylbut-3-en-2-ol is set to increase. Further research into its applications in total synthesis and the biological evaluation of its derivatives is warranted.
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PubChem. 1-Phenylbut-3-yn-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
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PubChem. 1-Phenylbut-3-en-2-ol;2-phenylbut-3-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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SciELO. (2018). The Multiple Faces of Eugenol. A Versatile Starting Material and Building Block for Organic and Bio-Organic Synthesis and a Convenient Precursor Toward Bio-Based Fine Chemicals. Retrieved from [Link]
- Métro, T.-X., Pardo, D. G., & Cossy, J. (2007). Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. The Journal of Organic Chemistry, 72(17), 6556–6561.
- Ohno, Y., Ormstad, K., Ross, D., & Orrenius, S. (1985). Mechanism of allyl alcohol toxicity and protective effects of low-molecular-weight thiols studied with isolated rat hepatocytes. Toxicology and Applied Pharmacology, 78(2), 169–179.
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